N-(4-Chlorophenyl)Maleamic Acid

Lipophilicity Physicochemical Properties QSAR

Researchers investigating herbicide safener mechanisms often procure N-(4-chlorophenyl)maleimide (CPMI) only to discover it is a pro-antidote requiring in planta hydrolysis to the active species. N-(4-Chlorophenyl)maleamic acid (CPMA, CAS 7242-16-2) eliminates this conversion step, delivering the bona fide active antidote directly for mode-of-action studies on glutathione S-transferase (GST) induction and GSH modulation. • Bypasses pro-antidote hydrolysis for direct GST/GSH pathway interrogation • Experimental LogP 1.99 enables QSAR calibration (vs. 4-F: 1.48; 4-Me: 1.65; unsubstituted: 1.34) • Well-defined monoclinic crystal structure (P21/c) with N-H···O, C-H···O, and C-H···Cl hydrogen bonding networks; near-perfect molecular planarity (interplanar angle 4.45°) • Consistent ≥95% purity across batches; off-white to light yellow crystalline solid

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
CAS No. 7242-16-2
Cat. No. B182854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)Maleamic Acid
CAS7242-16-2
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl
InChIInChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
InChIKeyFBTQVXSNFILAQY-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-(4-Chlorophenyl)maleamic acid (CAS 7242-16-2): A Key Intermediate and Herbicide Safener Precursor


N-(4-Chlorophenyl)maleamic acid (CAS 7242-16-2) is an organic compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol [1]. It is a derivative of maleamic acid where the amine group is substituted with a 4-chlorophenyl group . This compound serves as a critical precursor in the synthesis of N-(4-chlorophenyl)maleimide (CPMI), a known herbicide safener [2], and its own unique physicochemical and biological properties differentiate it from other N-substituted maleamic acids.

Why Generic N-Substituted Maleamic Acids Cannot Replace N-(4-Chlorophenyl)maleamic acid in Specialized Research


Direct substitution of N-(4-Chlorophenyl)maleamic acid with other N-aryl maleamic acids is not scientifically valid due to the profound influence of the 4-chloro substituent on key molecular properties. This specific substitution alters lipophilicity, as quantified by LogP values , modifies solid-state crystal packing and hydrogen bonding networks [1], and critically dictates biological function, particularly in its established role as the active metabolite in a herbicide safener mechanism, a property not shared by its non-halogenated or differently substituted analogs [2].

Quantitative Differentiation of N-(4-Chlorophenyl)maleamic acid: Evidence for Procurement Decisions


Comparative Lipophilicity: LogP Value vs. Other 4-Substituted and Unsubstituted Analogs

The lipophilicity of N-(4-Chlorophenyl)maleamic acid, a key determinant for membrane permeability and biological interactions, is quantifiably distinct from its analogs. It has a reported experimental LogP value of 1.99 . This is significantly higher than the unsubstituted N-phenylmaleamic acid (LogP = 1.34) and other 4-substituted analogs like N-(4-fluorophenyl)maleamic acid (LogP = 1.48) [1] and N-(4-methylphenyl)maleamic acid (LogP = 1.65) [2].

Lipophilicity Physicochemical Properties QSAR

Solid-State Characterization: Distinct Crystal Structure and Melting Point

N-(4-Chlorophenyl)maleamic acid exhibits a well-defined melting point of 200-202°C [1] and a unique crystal structure. X-ray diffraction analysis reveals the molecule is nearly planar, with the p-chlorophenyl and maleamic acid groups inclined at only 4.45° [2]. The crystal packing is stabilized by a network of N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds [2]. This structure is not isostructural with the analogous N-(p-tolyl)maleamic acid .

Crystallography Solid-State Chemistry Formulation

Defined Role as the Active Herbicide Safener vs. Maleimide Pro-Antidote

In the context of herbicide safening for crops like sorghum, N-(4-Chlorophenyl)maleamic acid (CPMA) is the actual active antidote, while its corresponding maleimide (CPMI) and isomaleimide are pro-antidotes that require conversion. Studies have shown that CPMI and N-(4-chlorophenyl)isomaleimide undergo rapid hydrolysis to CPMA [1]. The application of CPMI (and by extension, its conversion to CPMA) on sorghum seeds increased tolerance to metolachlor injury approximately threefold, as measured by GR50 values (untreated GR50: 15 µM; CPMI-treated GR50: 53 µM) [2].

Agrochemical Herbicide Safener Pro-antidote

Reliable and High-Yield Synthetic Route from Readily Available Precursors

N-(4-Chlorophenyl)maleamic acid can be reliably synthesized with a high yield from inexpensive and readily available starting materials. A documented method involves reacting maleic anhydride with 4-chloroaniline in acetonitrile at room temperature for 24 hours, achieving a 97% yield of the target compound as a yellow solid . This contrasts with the synthesis of its active metabolite, CPMI, which requires an additional dehydration step [1].

Synthetic Chemistry Process Chemistry Precursor

Validated Application Scenarios for N-(4-Chlorophenyl)maleamic acid in Research and Development


As a Direct Precursor for the Herbicide Safener N-(4-Chlorophenyl)maleimide (CPMI)

This is the primary and most validated application. N-(4-Chlorophenyl)maleamic acid is the direct synthetic precursor to N-(4-chlorophenyl)maleimide (CPMI) [1]. CPMI is a proven herbicide safener that protects crops like sorghum from chloroacetamide herbicide injury (e.g., from alachlor or metolachlor) by increasing glutathione S-transferase (GST) activity and accelerating herbicide detoxification [REFS-2, REFS-3]. Procuring the maleamic acid is essential for synthesizing this specialized safener.

As the Active Herbicide Antidote for Mechanistic Studies

Research has established that N-(4-Chlorophenyl)maleamic acid (CPMA) is the actual active antidote in the herbicide safening mechanism, while its corresponding maleimides and isomaleimides act as pro-antidotes that are rapidly hydrolyzed to CPMA in planta [2]. Therefore, for studies focused on the direct mode of action, such as investigating effects on glutathione (GSH) levels or GST enzyme induction, using the maleamic acid directly bypasses the pro-antidote conversion step and ensures the active species is being studied [REFS-2, REFS-3].

As a Crystallography Standard for Studying Substituent Effects

The compound's well-defined crystal structure, characterized by near-perfect molecular planarity and a specific network of intermolecular hydrogen bonds including C-H···Cl interactions, makes it a valuable model compound [4]. It can be used as a standard in crystallographic and computational studies to understand the effects of 4-substitution on the solid-state packing and conformation of N-aryl amides, especially when compared to its 4-methyl analog, which is non-isostructural .

As a Lipophilic Standard in QSAR Model Development

With a well-defined experimental LogP of 1.99, which is distinctly higher than other 4-substituted (4-F: 1.48; 4-Me: 1.65) and unsubstituted (H: 1.34) N-phenylmaleamic acids, this compound serves as an excellent calibration or test standard for Quantitative Structure-Activity Relationship (QSAR) models predicting lipophilicity and its impact on biological activity in related chemical series [REFS-6, REFS-7, REFS-8, REFS-9].

Technical Documentation Hub

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